molecular formula C14H9F3O2 B8605016 (4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone CAS No. 732-55-8

(4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone

Cat. No. B8605016
CAS RN: 732-55-8
M. Wt: 266.21 g/mol
InChI Key: JPUZSSIBJVSYMV-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

3-Trifluoromethylphenyl 4-methoxyphenyl ketone (657 mg) obtained in Example 138 was dissolved in N,N-dimethylformamide (35 ml), sodium thiomethoxide (411 ml) was added, and the admixture was refluxed with heat under argon for 7 hours. The reaction mixture was treated in the same manner as described in Example 33 to obtain 454 mg of the title compound (yield: 73%).
Quantity
657 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
411 mL
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=2)=[O:10])=[CH:5][CH:4]=1.C[S-].[Na+]>CN(C)C=O>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:18])([F:19])[F:20])[CH:12]=2)=[O:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
657 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
411 mL
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the admixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heat under argon for 7 hours
Duration
7 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 454 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.